molecular formula C21H19F4N5O2 B609457 NB-360 free base CAS No. 1262857-73-7

NB-360 free base

货号: B609457
CAS 编号: 1262857-73-7
分子量: 449.4 g/mol
InChI 键: BQFHTVUWPJXLOW-VQTJNVASSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NB-360 is a potent and brain penetrable BACE-1 inhibitor. NB-360 shows a superior pharmacological profile and robust reduction of amyloid-β and neuroinflammation in APP transgenic mice. NB-360 can completely block the progression of Aβ deposition in the brains of APP transgenic mice, a model for amyloid pathology. NB-360 stopped accumulation of activated inflammatory cells in the brains of APP transgenic mice. Upon chronic treatment of APP transgenic mice, patches of grey hairs appeared.

生物活性

NB-360 is a novel BACE-1 inhibitor that has garnered attention for its potential therapeutic applications in Alzheimer's disease (AD) due to its ability to reduce amyloid-β (Aβ) levels and neuroinflammation. This article provides a comprehensive overview of the biological activity of NB-360 free base, including its pharmacological properties, mechanism of action, and relevant case studies.

Pharmacological Properties

NB-360 exhibits potent inhibition of BACE-1 and BACE-2 enzymes, which are critical in the production of Aβ peptides. The compound has demonstrated the following characteristics:

  • Potency : The IC50 values for NB-360 against human and mouse BACE-1 are approximately 5 nM, while BACE-2 shows an IC50 of 6 nM, indicating high potency against these targets .
  • Selectivity : It does not inhibit pepsin or cathepsins D and E, with IC50 values exceeding 250 μM, suggesting a favorable selectivity profile .
  • Brain Penetration : NB-360 has shown excellent brain penetration capabilities, which is critical for its effectiveness in treating central nervous system disorders .

The mechanism by which NB-360 exerts its effects primarily involves the inhibition of Aβ production. This is achieved through:

  • Inhibition of Aβ Release : NB-360 significantly inhibits the release of both Aβ40 and Aβ42 from human APP-overexpressing CHO cells, with IC50 values around 3 nM for Aβ42 and 4 nM for sAPPβ .
  • Reduction of Neuroinflammation : Studies have indicated that treatment with NB-360 leads to a reduction in markers of neuroinflammation alongside decreased Aβ levels, suggesting that it may have downstream effects on AD progression .

Case Studies and Research Findings

Several studies have highlighted the efficacy of NB-360 in various models:

Study 1: Efficacy in Animal Models

In a study involving APP transgenic mice, oral administration of NB-360 resulted in over 90% reduction in brain Aβ levels. The compound was administered at a dose of 30 μmol/kg, leading to a significant decrease in TX-100 soluble brain Aβ40 levels .

Study 2: Pharmacokinetics

In pharmacokinetic studies conducted on dogs, NB-360 treatment caused an approximate 80% reduction in cerebrospinal fluid (CSF) Aβ40 concentrations within 48 hours post-dose. This rapid response indicates not only the potency but also the bioavailability of the compound when administered orally .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of NB-360:

StudyModelKey Findings
APP transgenic miceOver 90% reduction in brain Aβ levels after treatment with NB-360.
Canine modelApproximately 80% reduction in CSF Aβ40 within 48 hours post-dose.
In vitro assaysIC50 values for BACE-1 and BACE-2 at 5 nM and 6 nM respectively; no significant inhibition of other proteases.

科学研究应用

Pharmacological Properties

NB-360 free base acts as a potent inhibitor of BACE1, leading to significant reductions in soluble amyloid-beta levels in preclinical models. Research indicates that treatment with NB-360 can effectively lower the formation of new amyloid plaques and slow down the deposition of β-amyloid in the brain. This inhibition is crucial in the context of Alzheimer's disease, where amyloid-beta accumulation is a hallmark feature.

Preclinical Studies

Several preclinical studies have investigated the efficacy and safety of this compound:

  • Study on APPPS1 Mice :
    • Objective : Evaluate the impact of NB-360 on amyloid-beta levels.
    • Methodology : Mice were administered NB-360 via food pellets for two weeks.
    • Results : Significant reductions in both Aβ40 and Aβ42 levels were observed in brain and plasma samples post-treatment .
  • Chronic Treatment Study :
    • Objective : Assess long-term effects on plaque deposition.
    • Methodology : Mice aged 4 to 7 months received continuous treatment with NB-360.
    • Results : Chronic treatment led to sustained reductions in plaque formation and improved cognitive function markers .

Clinical Trials

While NB-360 was initially positioned for clinical trials targeting Alzheimer’s disease, recent updates indicate that development has been discontinued for this indication as of October 2023. The reasons for discontinuation include challenges in achieving desired efficacy endpoints during preclinical evaluations .

Summary Table of Key Findings

Study TypeObjectiveMethodologyKey Findings
Preclinical StudyImpact on Aβ LevelsAdministration via food pelletsSignificant reduction in Aβ40 and Aβ42 levels
Chronic TreatmentLong-term effects on plaque depositionContinuous treatment from 4 to 7 monthsSustained reductions in plaque formation
Clinical TrialsEfficacy in Alzheimer’s diseaseVarious clinical settingsDevelopment discontinued due to efficacy challenges

属性

CAS 编号

1262857-73-7

分子式

C21H19F4N5O2

分子量

449.4 g/mol

IUPAC 名称

N-[3-[(3R,6R)-5-amino-3,6-dimethyl-6-(trifluoromethyl)-2H-1,4-oxazin-3-yl]-4-fluorophenyl]-5-cyano-3-methylpyridine-2-carboxamide

InChI

InChI=1S/C21H19F4N5O2/c1-11-6-12(8-26)9-28-16(11)17(31)29-13-4-5-15(22)14(7-13)19(2)10-32-20(3,18(27)30-19)21(23,24)25/h4-7,9H,10H2,1-3H3,(H2,27,30)(H,29,31)/t19-,20+/m0/s1

InChI 键

BQFHTVUWPJXLOW-VQTJNVASSA-N

SMILES

CC1=C(C(NC2=CC=C(F)C([C@]3(C)CO[C@@](C)(C(F)(F)F)C(N)=N3)=C2)=O)N=CC(C#N)=C1

手性 SMILES

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)[C@@]3(CO[C@@](C(=N3)N)(C)C(F)(F)F)C)C#N

规范 SMILES

CC1=CC(=CN=C1C(=O)NC2=CC(=C(C=C2)F)C3(COC(C(=N3)N)(C)C(F)(F)F)C)C#N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

NB-360;  NB 360;  NB360; 

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NB-360 free base
Reactant of Route 2
NB-360 free base
Reactant of Route 3
Reactant of Route 3
NB-360 free base
Reactant of Route 4
Reactant of Route 4
NB-360 free base
Reactant of Route 5
Reactant of Route 5
NB-360 free base
Reactant of Route 6
NB-360 free base

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。